Bacosido A3

Descripción general

Descripción

Este compuesto es uno de los principales constituyentes de la familia de los bacosidos, que incluye otras saponinas como la bacopasida II y la bacopasaponina C . Bacoside A3 ha sido ampliamente estudiado por sus propiedades neuroprotectoras y de mejora cognitiva, lo que lo convierte en un compuesto significativo en la medicina tradicional y moderna .

Aplicaciones Científicas De Investigación

Bacoside A3 tiene una amplia gama de aplicaciones en la investigación científica:

Neuroprotección: Se ha demostrado que protege a las neuronas del estrés oxidativo y mejora las funciones cognitivas.

Antiinflamatorio: Bacoside A3 exhibe propiedades antiinflamatorias, lo que lo hace útil en el tratamiento de trastornos inflamatorios.

Antioxidante: El compuesto aumenta la actividad de las enzimas antioxidantes, proporcionando protección contra el daño oxidativo.

Farmacéuticos: Bacoside A3 se utiliza en la formulación de medicamentos destinados a tratar enfermedades neurodegenerativas como el Alzheimer y el Parkinson.

Mecanismo De Acción

Bacoside A3 ejerce sus efectos a través de varios mecanismos:

Inhibición de la acetilcolinesterasa: Inhibe la enzima acetilcolinesterasa, lo que lleva a un aumento de los niveles de acetilcolina en el cerebro, lo que mejora las funciones cognitivas.

Actividad antioxidante: Bacoside A3 aumenta la actividad de las enzimas antioxidantes como la superóxido dismutasa y la catalasa, protegiendo a las neuronas del daño oxidativo.

Modulación de neurotransmisores: Modula los niveles de neurotransmisores, incluida la serotonina y la dopamina, contribuyendo a sus efectos neuroprotectores.

Safety and Hazards

Direcciones Futuras

The existence of synergistic effects of bacosides, extracts of rosemary, and gingerols in Cognique® can be utilized as a natural nutritional supplement for supporting neuroprotective effect and cognition improvement through maintenance of gut-brain axis . Future studies will investigate the efficacy, safety, and improvement of normal cognitive function in human volunteers .

Análisis Bioquímico

Biochemical Properties

Bacoside A3 is a tetracyclic triterpenoid saponin . It interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions . Bacoside A3 has been shown to regulate the density and level of acetylcholine in the body .

Cellular Effects

Bacoside A3 has been found to have various effects on different types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to have anti-ageing, anticancer, anticonvulsant, antidepressant, anti-emetic, anti-inflammatory, and antibacterial properties .

Molecular Mechanism

The molecular mechanism of Bacoside A3 involves its interaction with various biomolecules at the molecular level . It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been suggested that Bacoside A3 constituents may be transformed in vivo to the active form before exerting their pharmacological activity .

Temporal Effects in Laboratory Settings

The effects of Bacoside A3 change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is being researched . For instance, it has been observed that the amount of Bacoside A increased with increasing KCl concentrations up to 100 mM, and thereafter a gradual decline with increasing KCl levels was noted .

Dosage Effects in Animal Models

The effects of Bacoside A3 vary with different dosages in animal models . It has been observed that Bacoside A3 does not exert any side effects as proven both in animal models and in human volunteers .

Metabolic Pathways

Bacoside A3 is involved in various metabolic pathways . It interacts with enzymes or cofactors and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is believed to interact with transporters or binding proteins, and it may have effects on its localization or accumulation .

Subcellular Localization

It is believed that Bacoside A3 may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La preparación de Bacoside A3 implica la extracción de Bacopa monnieri utilizando varios disolventes. El proceso generalmente incluye:

Extracción: El material vegetal se seca y se pulveriza, seguido de la extracción utilizando disolventes como el metanol o el etanol.

Métodos de producción industrial: La producción industrial de Bacoside A3 puede mejorarse utilizando enfoques biotecnológicos:

Cultivo de suspensión celular: Este método consiste en cultivar células de Bacopa monnieri en un entorno controlado para producir mayores rendimientos de bacosidos.

Análisis De Reacciones Químicas

Tipos de reacciones: Bacoside A3 se somete a diversas reacciones químicas, entre ellas:

Oxidación: Esta reacción puede modificar los grupos hidroxilo presentes en el compuesto.

Hidrólisis: Los enlaces glucosídicos en Bacoside A3 se pueden hidrolizar para producir agliconas y porciones de azúcar.

Reactivos y condiciones comunes:

Agentes oxidantes: Se puede utilizar peróxido de hidrógeno o permanganato de potasio para reacciones de oxidación.

Condiciones ácidas o básicas: La hidrólisis se puede llevar a cabo en condiciones ácidas o básicas utilizando ácido clorhídrico o hidróxido de sodio.

Productos principales:

Agliconas: La hidrólisis de Bacoside A3 produce agliconas como la jujubogenina.

Porciones de azúcar: La hidrólisis también produce componentes de azúcar como la glucosa y la arabinosa.

Comparación Con Compuestos Similares

Bacoside A3 es único entre sus homólogos debido a sus propiedades específicas neuroprotectoras y de mejora cognitiva. Compuestos similares incluyen:

Bacoside A: Una mezcla de saponinas que incluye Bacoside A3, bacopasida II y bacopasaponina C.

Bacopasida I: Otra saponina que se encuentra en Bacopa monnieri con efectos neuroprotectores similares.

Bacopasaponina C: Una saponina que comparte similitudes estructurales con Bacoside A3 pero difiere en sus enlaces glucosídicos.

Bacoside A3 destaca por su potente inhibición de la acetilcolinesterasa y sus propiedades antioxidantes, lo que lo convierte en un compuesto valioso en el tratamiento de enfermedades neurodegenerativas .

Propiedades

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-2-(hydroxymethyl)-6-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H76O18/c1-21(2)14-22-15-45(7,57)38-23-8-9-28-43(5)12-11-29(42(3,4)27(43)10-13-44(28,6)46(23)19-47(38,65-22)58-20-46)62-41-37(64-39-34(55)31(52)25(17-49)60-39)36(32(53)26(18-50)61-41)63-40-35(56)33(54)30(51)24(16-48)59-40/h14,22-41,48-57H,8-13,15-20H2,1-7H3/t22-,23+,24+,25-,26+,27-,28+,29-,30+,31-,32+,33-,34+,35+,36-,37+,38-,39-,40-,41-,43-,44+,45-,46-,47-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDEVGTJBRPBOPH-INTDMYAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1CC(C2C3CCC4C5(CCC(C(C5CCC4(C36CC2(O1)OC6)C)(C)C)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(O9)CO)O)O)C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C[C@H]1C[C@]([C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@]36C[C@@]2(O1)OC6)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](O9)CO)O)O)C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H76O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701318255 | |

| Record name | Bacoside A3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

929.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157408-08-7 | |

| Record name | Bacoside A3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157408-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bacoside A3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157408087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bacoside A3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BACOSIDE A3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S862DJ73F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

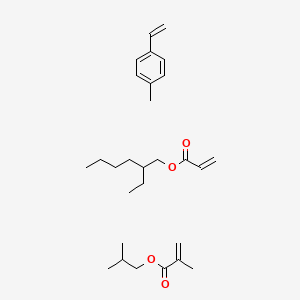

![Methyl 7-Chloro-5-oxo-1-tosyl-2,3,4,5,-tetrahydro-1H-benzo[b]azepine-4-carboxylate](/img/structure/B569705.png)

![Ethyl 7-Chloro-5-oxo-1-toxyl-2,3,4,5,-tetrahydro-1H-benzo[b]azepine-4-carboxylate](/img/no-structure.png)